5-Amino-4,6-dichloro-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine and related compounds involves complex chemical reactions. For example, an efficient, catalyst-free, and aqueous ethanol-mediated synthesis method has been developed for derivatives of this compound, utilizing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes. This method is notable for its green credentials, offering a metal-free multicomponent synthesis with faster reaction times and higher product yields without the need for column chromatography (Ibberson et al., 2023).
Molecular Structure Analysis
Crystal structure determination plays a crucial role in understanding the molecular structure of 5-Amino-4,6-dichloro-2-methylpyrimidine derivatives. For instance, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine has been determined by single-crystal X-ray diffraction analysis, revealing significant details about the atomic arrangement and molecular geometry (Guo et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 5-Amino-4,6-dichloro-2-methylpyrimidine includes its participation in various chemical reactions. An example includes the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their conversion to 5-substituted 2-amino-4,6-dichloropyrimidines, demonstrating the compound's versatility in chemical transformations (Jansa et al., 2014).
Physical Properties Analysis
The physical properties of 5-Amino-4,6-dichloro-2-methylpyrimidine and its derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application. The specific physical properties are often determined through experimental measurements and are critical for the compound's handling and formulation.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are central to the utility of 5-Amino-4,6-dichloro-2-methylpyrimidine in synthesis and application in various fields. Investigations into regioselectivity and the reaction of related pyrimidine compounds with ammonia and secondary amines provide insight into their chemical properties and potential as intermediates in organic synthesis (Doulah et al., 2014).
Scientific Research Applications
Use as an Intermediate in Medical Synthesis
- Application Summary : 5-Amino-4,6-dichloro-2-methylpyrimidine is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : One specific outcome mentioned is the preparation of mosonidine, a widely used antihypertensive drug .
Use in Organic Synthesis
- Application Summary : This compound is a useful research chemical for organic synthesis .
- Results or Outcomes : The outcomes would be the successful synthesis of new organic compounds, although the specific compounds would depend on the reactions being performed .
Synthesis of Disubstituted Pyrimidines
- Application Summary : This compound can be used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Methods of Application : The specific method involves tandem amination and Suzuki-Miyaura cross-coupling .
- Results or Outcomes : The outcome is the successful synthesis of disubstituted pyrimidines .
Biarylpyrimidine Synthesis
- Application Summary : 5-Amino-4,6-dichloro-2-methylpyrimidine can be used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application : The specific method involves biaryl cross-coupling .
- Results or Outcomes : The outcome is the successful synthesis of biarylpyrimidines .
Synthesis of Antihypertensive Drugs
- Application Summary : 5-Amino-4,6-dichloro-2-methylpyrimidine can be used as an intermediate in the synthesis of antihypertensive drugs .
- Methods of Application : The specific method involves using this compound as a building block in the synthesis of drugs such as mosonidine .
- Results or Outcomes : The outcome is the successful synthesis of antihypertensive drugs .
Synthesis of Diazines
Safety And Hazards
Future Directions
5-Amino-4,6-dichloro-2-methylpyrimidine can be used as an intermediate in medical synthesis, such as the preparation of mosonidine . This suggests that it could have future applications in the development of new pharmaceuticals.
Relevant Papers There are several papers related to 5-Amino-4,6-dichloro-2-methylpyrimidine. They discuss its synthesis, properties, and potential applications .
properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRXXAMAHOGYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353084 | |
Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,6-dichloro-2-methylpyrimidine | |
CAS RN |
39906-04-2 | |
Record name | 4,6-Dichloro-2-methyl-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39906-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyrimidinamine, 4,6-dichloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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